molecular formula C9H11NOS B13616189 5-(2-Methylcyclopropyl)furan-2-carbothioamide

5-(2-Methylcyclopropyl)furan-2-carbothioamide

Cat. No.: B13616189
M. Wt: 181.26 g/mol
InChI Key: MTKVXWCUUMMXKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylcyclopropylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing and custom synthesis services are available for this compound .

Chemical Reactions Analysis

5-(2-Methylcyclopropyl)furan-2-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(2-Methylcyclopropyl)furan-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbothioamide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Methylcyclopropyl)furan-2-carbothioamide can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including an electron-rich furan moiety and a carbothioamide group. this compound is unique due to the presence of the 2-methylcyclopropyl group, which can influence its reactivity and biological activity .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

5-(2-methylcyclopropyl)furan-2-carbothioamide

InChI

InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12)

InChI Key

MTKVXWCUUMMXKB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(=S)N

Origin of Product

United States

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